Propoxybenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

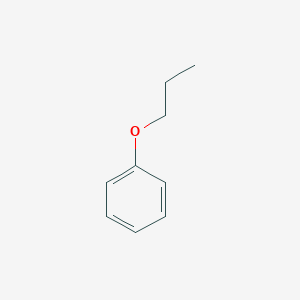

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNYFFJTZPIKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060760 | |

| Record name | Benzene, propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-85-5 | |

| Record name | Propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBA82A8RYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxybenzene: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of propoxybenzene, an aromatic ether with applications as a solvent and a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] This document details the prevalent synthetic methodology, extensive characterization data, and detailed experimental protocols.

Introduction

This compound, also known as phenyl propyl ether, is an organic compound with the chemical formula C₉H₁₂O.[3][4] It consists of a propyl group attached to a benzene ring through an ether linkage.[1] This structure imparts properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.[2][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via an Sₙ2 mechanism involving a phenoxide ion as a nucleophile attacking a primary alkyl halide.[5][7]

The overall reaction is as follows:

Phenol + 1-Propyl Halide (e.g., 1-propyl bromide or 1-propyl iodide) → this compound + Halide Salt

Reaction Mechanism

The synthesis involves two main steps:

-

Deprotonation of Phenol: A strong base is used to deprotonate the hydroxyl group of phenol, forming a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then attacks the primary carbon atom of the propyl halide, displacing the halide ion and forming the ether linkage.[5]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid.[1][8] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O | [1][3][4] |

| Molecular Weight | 136.19 g/mol | [1][5] |

| CAS Number | 622-85-5 | [1][4][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 189.9 ± 0.0 °C at 760 mmHg | [9] |

| Melting Point | -28 °C | [8][9] |

| Density | 0.9 ± 0.1 g/cm³ | [9] |

| Refractive Index (n20/D) | 1.5014 | [10] |

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the aromatic and the aliphatic protons.[5]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 6.8 - 7.5 | Multiplet | 5H |

| Methylene (-OCH₂-) | ~3.9 | Triplet | 2H |

| Methylene (-CH₂CH₃) | ~1.8 | Sextet | 2H |

| Methyl (-CH₃) | ~1.0 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the six aromatic carbons and the three aliphatic carbons of the propoxy group.[5]

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-O | 158.8 |

| Aromatic C | 129.5 |

| Aromatic C | 120.5 |

| Aromatic C | 114.5 |

| O-CH₂ | 69.5 |

| -CH₂CH₂O- | 22.0 |

| -CH₃ | 10.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[5]

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic Ring Vibrations | 1500 - 1600 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight.[5] Common fragmentation pathways involve the cleavage of the C-O bond and fragmentation of the alkyl chain.[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound via Williamson ether synthesis.

Synthesis of this compound

This protocol is adapted from established procedures and aims for a high yield of the target compound.[10]

Materials:

-

Phenol

-

Metallic sodium

-

Absolute ethanol

-

Propyl iodide or propyl bromide

-

5% Sodium carbonate solution

-

Diethyl ether

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve 0.25 gram-equivalent of metallic sodium in 300 ml of absolute ethanol.

-

To the resulting sodium ethoxide solution, add a solution of phenol dissolved in a small amount of absolute ethanol.

-

Following the addition of phenol, add 0.2 moles of propyl iodide (or propyl bromide) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring, ensuring the exclusion of moisture, for 5 hours.[10]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Distill off the majority of the ethanol using a Vigreux column.

-

Pour the cooled distillation residue into 100 ml of 5% aqueous sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic phase several times with diethyl ether.

-

Combine the organic extracts and wash them with water.

-

Dry the ethereal solution over anhydrous calcium chloride.

-

Remove the diethyl ether by distillation.

-

Fractionally distill the residue to obtain pure this compound. An 80% yield can be expected.[10]

Note: Unreacted phenol can be recovered by acidifying the aqueous alkaline solution and extracting it with ether.[10]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Analysis: Inject the sample into a GC-MS system to determine purity and confirm the molecular weight and fragmentation pattern.[5]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[3] Personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn.[9] Avoid exposure to heat, flames, and sparks, and store away from oxidizing agents.[9]

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required.

References

- 1. Page loading... [guidechem.com]

- 2. medkoo.com [medkoo.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 622-85-5 | Benchchem [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound | 622-85-5 [chemicalbook.com]

- 9. This compound | CAS#:622-85-5 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

Spectroscopic Data of Phenyl Propyl Ether: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for phenyl propyl ether, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a structural elucidation workflow are also presented to assist researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenyl propyl ether.

Table 1: ¹H NMR Spectroscopic Data for Phenyl Propyl Ether

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.22 | m | 2H | Ar-H (meta) |

| 6.97 - 6.87 | m | 3H | Ar-H (ortho, para) |

| 3.92 | t | 2H | -O-CH₂- |

| 1.85 - 1.75 | m | 2H | -CH₂-CH₃ |

| 1.04 | t | 3H | -CH₃ |

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl Propyl Ether

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | Ar-C (ipso, C-O) |

| 129.5 | Ar-C (meta) |

| 120.7 | Ar-C (para) |

| 114.6 | Ar-C (ortho) |

| 69.7 | -O-CH₂- |

| 22.7 | -CH₂-CH₃ |

| 10.6 | -CH₃ |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Table 3: IR Spectroscopic Data for Phenyl Propyl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | m | C-H stretch (aromatic) |

| 2965 - 2870 | s | C-H stretch (aliphatic) |

| 1600, 1495 | s | C=C stretch (aromatic ring) |

| 1245 | s | C-O-C stretch (asymmetric) |

| 1040 | s | C-O-C stretch (symmetric) |

s = strong, m = medium. Data represents typical values and may vary slightly based on experimental conditions.[1]

Table 4: Mass Spectrometry Data for Phenyl Propyl Ether

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 94 | 85 | [C₆H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from publicly available spectral databases.[2]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of phenyl propyl ether is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[5]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like phenyl propyl ether, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatography (GC) system for separation prior to analysis.[7]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like phenyl propyl ether. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

Detection: An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of phenyl propyl ether.

Caption: Workflow for Structural Elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzene, propoxy- | C9H12O | CID 12155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. athabascau.ca [athabascau.ca]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Unraveling the Solid State: A Guide to the Crystal Structure of Propoxybenzene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of propoxybenzene (phenyl propyl ether), a topic of interest for understanding its solid-state properties, which are crucial in fields ranging from materials science to drug development. While a comprehensive search of publicly accessible crystallographic databases reveals a notable absence of an experimentally determined crystal structure for this compound, this guide provides valuable insights by examining the crystal structure of a closely related analog, anisole (methoxybenzene). Furthermore, we delve into the powerful computational methods that can be employed to predict the crystal structure of this compound in the absence of experimental data.

The Quest for this compound's Crystal Structure: A Data Gap

Despite its simple chemical structure, an experimental crystal structure of this compound has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD). This indicates that single crystals of sufficient quality for X-ray diffraction studies have likely not been grown and analyzed, or the results have not been publicly disclosed. The lack of this fundamental data prevents a detailed analysis of the intermolecular interactions and packing arrangement of this compound molecules in the solid state.

A Case Study: The Crystal Structure of Anisole (Methoxybenzene)

In the absence of data for this compound, we turn to its closest structural analog with a shorter alkyl chain, anisole (methoxybenzene, C7H8O). The crystal structure of anisole provides a valuable model for understanding the potential packing motifs and intermolecular forces that could be present in the crystal structure of this compound.

A study published in Acta Crystallographica Section C: Structural Chemistry details the crystal structure of anisole at 100 K.[1][2] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C7H8O |

| Formula Weight | 108.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.7332 (3) |

| b (Å) | 5.9523 (2) |

| c (Å) | 17.2913 (5) |

| α (°) | 90 |

| β (°) | 104.118 (1) |

| γ (°) | 90 |

| Volume (ų) | 1170.19 (6) |

| Z | 8 |

| Temperature (K) | 100 |

Table 1: Crystallographic data for anisole at 100 K.[1][2]

The crystal structure of anisole reveals a herringbone packing motif, driven by edge-to-face C-H···π interactions rather than face-to-face π-π stacking.[1] Both of the two crystallographically distinct molecules in the asymmetric unit adopt a nearly flat conformation.[2] This information provides a foundational hypothesis for the types of interactions that might govern the crystal packing of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction of Anisole

The determination of a crystal structure is a meticulous process. The experimental protocol for the anisole structure determination serves as a representative example of the methodology that would be required for this compound.[2]

-

Crystal Growth: A suitable single crystal of anisole was obtained from the melt.[1][2]

-

Data Collection: X-ray diffraction data were collected at a low temperature (100 K) to minimize thermal motion of the atoms. A Bruker APEXII CCD diffractometer with Mo Kα radiation was used.[3]

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atom positions were calculated geometrically and refined using a riding model.[2]

The following diagram illustrates the general workflow of single-crystal X-ray diffraction:

Computational Approaches: Predicting the Crystal Structure of this compound

In the absence of experimental data, computational methods, specifically Crystal Structure Prediction (CSP), offer a powerful alternative to investigate the solid-state landscape of a molecule.[4] CSP algorithms systematically search for stable crystal packings of a given molecule, providing insights into potential polymorphs and their relative stabilities.

The general workflow for a CSP study involves several key steps:

-

Conformational Analysis: The first step is to identify all low-energy conformations of the this compound molecule.

-

Crystal Packing Generation: A large number of trial crystal structures are generated using various packing algorithms and space groups.

-

Energy Minimization: The energies of these trial structures are minimized using force fields or more accurate quantum mechanical methods.

-

Ranking and Analysis: The predicted structures are ranked by their lattice energies to identify the most likely candidates for stable polymorphs.

The following diagram outlines the typical workflow of a Crystal Structure Prediction study:

Conclusion and Future Outlook

While the experimental crystal structure of this compound remains elusive, this guide provides a comprehensive overview for researchers by leveraging data from the closely related molecule, anisole, and outlining the robust computational methodologies available. The crystallographic data and experimental protocol for anisole serve as a valuable reference point for future experimental work on this compound. For drug development professionals, where understanding solid-state properties is paramount, the absence of experimental data for this compound highlights the importance of and the potential for computational Crystal Structure Prediction to fill this knowledge gap. A thorough CSP study would be a logical and highly valuable next step to elucidate the potential solid forms of this compound, thereby informing its handling, formulation, and stability in various applications.

References

- 1. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials - PMC [pmc.ncbi.nlm.nih.gov]

"Benzene, propoxy-" CAS number 622-85-5

An In-depth Technical Guide to Benzene, propoxy- (CAS 622-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, propoxy-, commonly known as phenyl propyl ether or propoxybenzene, is an organic aromatic ether with the CAS number 622-85-5.[1][2] Its structure consists of a propyl group linked to a benzene ring via an ether bond. This compound is a colorless liquid at room temperature with a characteristic sweet, anise-like odor.[3] It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and is also utilized as a specialty solvent.[3][4] The phenyl ether motif is a significant scaffold in medicinal chemistry, making an understanding of simple analogues like this compound crucial for drug design and development professionals.[5][6] This document provides a comprehensive technical overview of its properties, synthesis, reactions, and safety considerations.

Physicochemical Properties

The fundamental physicochemical properties of Benzene, propoxy- are summarized below. This data is essential for its application in experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 622-85-5 | [1][2][7][8] |

| Molecular Formula | C₉H₁₂O | [1][3][4][8] |

| Molecular Weight | 136.19 g/mol | [1][4][7][9] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenyl propyl ether, Propyl phenyl ether | [1][2][9] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -28°C | [7] |

| Boiling Point | 190°C (at 1 atm), 96-97°C (at 35 mmHg) | [7][10] |

| Solubility | Moderately soluble in water; soluble in ethanol and ether | [3] |

| Elemental Analysis | C: 79.37%, H: 8.88%, O: 11.75% | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of Benzene, propoxy-. The following table summarizes key spectral features.

| Spectroscopic Technique | Key Features and Data | Source(s) |

| ¹H NMR | Data available in various solvents (e.g., CDCl₃) | [9][11] |

| ¹³C NMR | Full spectral data available | [9] |

| Mass Spectrometry (MS) | Base peak m/z = 94; other significant peaks observed | [2][12] |

| Infrared (IR) Spectroscopy | Transmission and vapor phase spectra available | [1][9][10] |

| UV-Vis Spectroscopy | λmax ≈ 279 nm (in Ethanol) | [7][9] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing phenyl propyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

This method proceeds by reacting sodium phenoxide with a propyl halide, such as 1-bromopropane. The phenoxide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or THF).

-

Add an equimolar amount of a strong base, such as sodium hydride (NaH) or sodium metal (Na), portion-wise at 0°C to deprotonate the phenol and form sodium phenoxide. The reaction is complete when hydrogen gas evolution ceases.

-

Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a stoichiometric equivalent of 1-bromopropane dropwise.

-

Heat the reaction mixture to reflux and maintain it for several hours until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure phenyl propyl ether.[13][14]

Chemical Reactivity

Benzene, propoxy- undergoes reactions typical of aromatic ethers.

-

Electrophilic Aromatic Substitution: The propoxy (-OPr) group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the resonance donation of the oxygen lone pair into the benzene ring.[4] This enhanced reactivity makes it a useful precursor for substituted aromatic compounds.

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield phenol and the corresponding propyl halide. Reaction with HCl is also possible.[14]

Applications in Research and Drug Development

While not a drug itself, Benzene, propoxy- and related phenyl ethers are significant in the pharmaceutical landscape.

-

Synthetic Intermediate: Its primary role is as a building block for more complex molecules. The activated phenyl ring can be functionalized through various reactions, making it a versatile starting point for synthesizing pharmaceutical ingredients and other fine chemicals.[3][4]

-

Solvent: Due to its moderate polarity and relatively high boiling point, it can be used as a solvent for specific organic reactions.[3][4]

-

Scaffold in Drug Design: The phenyl ether core is present in numerous bioactive molecules and approved drugs.[5] It can act as a stable linker or a pharmacophoric element. The strategic placement of such groups can influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[6] Understanding the properties of a simple model like this compound provides insight into the behavior of this functional group in more complex drug candidates.

Toxicology and Safety

According to GHS classifications, Benzene, propoxy- presents moderate hazards.

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]

-

Handling: It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3]

-

Storage: For long-term stability, the compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is acceptable.[4]

-

Flammability: The compound can be flammable under certain conditions and should be kept away from ignition sources.[3]

References

- 1. Benzene, propoxy- [webbook.nist.gov]

- 2. Benzene, propoxy- | C9H12O | CID 12155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 622-85-5 [chemicalbook.com]

- 8. Phenyl propyl ether | C9H12O - BuyersGuideChem [buyersguidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Solved 1. How would you synthesize Phenyl propyl ether using | Chegg.com [chegg.com]

A Technical Guide to Quantum Chemical Calculations for Phenyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of phenyl propyl ether. Phenyl propyl ether and its derivatives are of interest in various chemical and pharmaceutical contexts, and understanding their conformational landscape and reactivity is crucial for predicting their behavior and designing new molecules with desired properties. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies.

Introduction to Quantum Chemical Calculations for Flexible Molecules

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. For flexible molecules like phenyl propyl ether, these methods allow for the exploration of the potential energy surface, identification of stable conformers, and prediction of various molecular properties.[1] The pharmacological and physicochemical properties of small organic molecules are intrinsically linked to their three-dimensional structure.[1] At physiological temperatures, a flexible molecule will exist as an ensemble of energetically accessible conformations.[1] Therefore, a thorough conformational analysis is fundamental to understanding its behavior.[1]

Computational chemistry methods are the primary means of performing conformational sampling and analysis.[1] These techniques are crucial for detailed structure-activity relationship (SAR) studies and for the generation of large conformational libraries for virtual screening.[1]

Conformational Analysis of Phenyl Propyl Ether

The conformational flexibility of phenyl propyl ether primarily arises from the rotation around the C-O bonds and the C-C bonds of the propyl chain. The key dihedral angles that define the overall conformation are:

-

τ1 (C-C-O-C): Rotation around the bond between the phenyl ring and the ether oxygen.

-

τ2 (C-O-C-C): Rotation around the bond between the ether oxygen and the propyl group.

-

τ3 (O-C-C-C): Rotation around the C1-C2 bond of the propyl group.

-

τ4 (C-C-C-H): Rotation around the C2-C3 bond of the propyl group (methyl group rotation).

The interplay of these rotations determines the set of low-energy conformers. Computational studies on analogous molecules, such as diphenyl ether and poly-ether-ether-ketone (PEEK), have shown that the rotation of phenyl rings around the ether linkage has a relatively low energy barrier.[2] For instance, in diphenyl ether, the disrotatory mechanism for phenyl ring rotation has a high-energy perpendicular intermediate that is only 5.4 kJ mol⁻¹ above the ground state.[2]

A systematic conformational search is necessary to identify all unique low-energy structures. This can be achieved through various computational techniques, as detailed in the following section. The relative energies of these conformers are crucial for determining their population at a given temperature according to the Boltzmann distribution.

Computational Methodologies

A typical workflow for the quantum chemical analysis of phenyl propyl ether involves several steps, from initial conformational sampling to high-level energy calculations.

Protocol 1: Conformational Search

-

Initial Structure Generation: The 3D structure of phenyl propyl ether is built using a molecular editor.

-

Low-Level Conformational Search: A conformational search is performed using a computationally inexpensive method to broadly sample the potential energy surface. Molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., AM1) are suitable for this initial step.[2] The search can be conducted by systematically rotating the key dihedral angles.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a specified energy window (e.g., 10-15 kJ/mol) is selected for further optimization.

Protocol 2: Geometry Optimization and Frequency Calculations

-

Density Functional Theory (DFT) Optimization: The selected conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p). For systems where dispersion interactions are important, dispersion-corrected functionals like B3LYP-D3(BJ) are recommended.

-

Frequency Analysis: After optimization, harmonic frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Protocol 3: High-Accuracy Single-Point Energy Calculations

-

Refined Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method and a larger basis set. Methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) with larger basis sets (e.g., aug-cc-pVTZ) can provide benchmark-quality energies.

-

Solvation Effects: To model the behavior of phenyl propyl ether in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

The following diagram illustrates the typical workflow for these computational experiments.

Data Presentation and Expected Results

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

The primary output of a conformational analysis is a set of stable conformers and their relative energies. This data is best presented in a tabular format.

Table 1: Calculated Properties of Phenyl Propyl Ether Conformers

| Conformer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (τ1, τ2, τ3) (degrees) |

| PPE-1 | 0.00 | 0.00 | 45.3 | (10.5, 175.2, 65.8) |

| PPE-2 | 1.25 | 1.10 | 29.8 | (15.2, 70.1, 178.9) |

| PPE-3 | 3.50 | 3.20 | 12.1 | (170.3, 178.5, 68.3) |

| PPE-4 | 5.80 | 5.50 | 5.5 | (165.8, 72.4, 175.6) |

| ... | ... | ... | ... | ... |

Energies calculated at the MP2/aug-cc-pVTZ//B3LYP/6-311+G(d,p) level of theory. Gibbs free energies include ZPVE and thermal corrections at 298.15 K.

The logical relationship between these conformers can be visualized as a network where nodes represent the conformers and edges represent the transition states connecting them.

Quantum chemical calculations can also predict various spectroscopic properties that can be compared with experimental data.

Table 2: Predicted Spectroscopic Properties for the Most Stable Conformer (PPE-1)

| Property | Calculated Value |

| Dipole Moment | 1.25 Debye |

| ¹H NMR Chemical Shifts (ppm) | H_ortho: 6.95, H_meta: 7.30, H_para: 7.05, ... |

| ¹³C NMR Chemical Shifts (ppm) | C_ipso: 158.5, C_ortho: 115.2, C_meta: 129.8, ... |

| Key Vibrational Frequencies (cm⁻¹) | C-O-C stretch: 1245, Phenyl ring stretch: 1600, 1495 |

NMR chemical shifts are typically calculated using the GIAO method and referenced to a standard (e.g., TMS).

Reaction Mechanisms and Reactivity

Quantum chemical calculations are also powerful tools for investigating reaction mechanisms. For instance, studies on the pyrolysis of phenethyl phenyl ether, a related compound, have utilized density functional theory and transition-state theory to predict product selectivities.[3][4] Similar approaches can be applied to phenyl propyl ether to study its thermal decomposition or its reactions with other species.

For a given reaction, the computational protocol would involve:

-

Locating the transition state (TS) structure connecting reactants and products.

-

Performing frequency calculations to confirm the TS (one imaginary frequency).

-

Calculating the activation energy barrier.

These calculations can elucidate the favored reaction pathways and provide insights into the electronic structure of the transition states.[3] For example, in the pyrolysis of phenethyl phenyl ether, spin delocalization was found to favor certain pathways, while polarization of the transition state stabilized others.[3]

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth analysis of phenyl propyl ether. By employing a systematic computational approach, researchers can gain detailed insights into its conformational preferences, spectroscopic properties, and reactivity. This knowledge is invaluable for applications in materials science, medicinal chemistry, and other areas where the molecular properties of phenyl propyl ether and its derivatives are of interest. The methodologies and data presentation formats outlined in this guide provide a template for conducting and reporting such computational studies.

References

- 1. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Investigation of the Pyrolysis Product Selectivity for alpha-Hydroxy Phenethyl Phenyl Ether and Phenethyl Phenyl Ether: Analysis of Substituent Effects and Reactant Conformer Selection (Journal Article) | OSTI.GOV [osti.gov]

A Comprehensive Review of Propoxybenzene Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

Propoxybenzene, an aromatic ether, serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The efficiency and selectivity of its synthesis are of paramount importance in research and industrial applications. This technical guide provides an in-depth review of the core methodologies for this compound synthesis, presenting a comparative analysis of classical and modern techniques. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application and further research.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and limitations. The choice of method often depends on factors such as desired yield, reaction scalability, and the availability of starting materials and specialized equipment. A summary of the primary synthesis routes is presented below.

| Synthesis Method | General Principle | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reagents |

| Williamson Ether Synthesis | SN2 reaction between a phenoxide and a propyl halide. | 60-80 | 3-12 hours | 60-100 | Phenol, Propyl halide, Base (e.g., NaOH, K2CO3) |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alkoxide. | Moderate to Good | Several hours | >150 | Aryl halide, Propoxide, Copper catalyst |

| Phase-Transfer Catalysis | Facilitates the reaction between immiscible reactants using a phase-transfer agent. | 70-95 | 1-4 hours | 50-80 | Phenol, Propyl halide, Base, Phase-transfer catalyst |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | 80-95 | 5-30 minutes | 100-150 | Phenol, Propyl halide, Base |

In-depth Analysis and Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and a widely employed method for preparing this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of a propyl halide.[1][2]

Reaction Mechanism:

The synthesis involves two primary steps: the deprotonation of phenol to form the more nucleophilic phenoxide ion, followed by the SN2 attack on the propyl halide.

Figure 1: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of absolute ethanol.

-

Carefully add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution. The mixture will heat up as the sodium hydroxide dissolves and reacts with phenol to form sodium phenoxide.

-

Alkylation: To the solution of sodium phenoxide, add 12.3 g (0.1 mol) of 1-bromopropane.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain the reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with 3 x 50 mL of diethyl ether.

-

Washing: Combine the organic extracts and wash with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by washing with 50 mL of water until the aqueous layer is neutral.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by distillation to yield the final product.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers and can be adapted for the synthesis of alkyl aryl ethers like this compound. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or an alkoxide.[3][4] Traditionally, this method requires high temperatures and stoichiometric amounts of copper, but modern variations have been developed with catalytic amounts of copper and milder conditions.[3]

Reaction Mechanism:

The mechanism of the Ullmann condensation is complex and still a subject of research. A plausible pathway involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the copper catalyst.

Figure 2: Ullmann Condensation for this compound Synthesis.

Detailed Experimental Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1.57 g (10 mmol) of bromobenzene, 0.82 g (10 mmol) of sodium propoxide, and 0.19 g (1 mmol) of copper(I) iodide.

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extraction: Extract the aqueous mixture with 3 x 50 mL of diethyl ether.

-

Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous ammonium chloride solution to remove copper salts, followed by washing with 50 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate of reaction between reactants located in different immiscible phases. In the context of this compound synthesis, PTC facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the propyl halide, thereby accelerating the Williamson ether synthesis.[5][6]

Mechanism of Action:

A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the phenoxide anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the phenoxide can react with the propyl halide.

Figure 3: Phase-Transfer Catalysis Workflow.

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 9.4 g (0.1 mol) of phenol, 12.3 g (0.1 mol) of 1-bromopropane, and 100 mL of toluene.

-

Aqueous Phase: In a separate beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water.

-

Catalyst Addition: To the organic mixture, add 1.62 g (5 mmol) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

-

Reaction: Add the aqueous sodium hydroxide solution to the reaction flask and stir the mixture vigorously at 70-80 °C for 2-3 hours.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with 2 x 50 mL of water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by distillation.

Microwave-Assisted this compound Synthesis

Microwave-assisted organic synthesis has emerged as a green and efficient technology that can dramatically reduce reaction times, often leading to higher yields and cleaner reactions. The application of microwave irradiation to the Williamson ether synthesis of this compound provides a rapid and efficient alternative to conventional heating methods.

Principle of Microwave Heating:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significantly accelerated reaction rates.

Detailed Experimental Protocol:

-

Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place 0.94 g (10 mmol) of phenol, 1.35 g (11 mmol) of 1-bromopropane, and 1.38 g (10 mmol) of potassium carbonate.

-

Solvent: Add 5 mL of N,N-dimethylformamide (DMF).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.

-

Work-up: After the reaction is complete and the vial has cooled, filter the mixture to remove the potassium carbonate.

-

Extraction: Dilute the filtrate with 50 mL of water and extract with 3 x 30 mL of diethyl ether.

-

Washing: Combine the organic layers and wash with 30 mL of 1 M sodium hydroxide solution, followed by 30 mL of brine.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

This guide has provided a comprehensive overview of the principal methods for synthesizing this compound. The classical Williamson ether synthesis remains a reliable and widely used method. The Ullmann condensation offers an alternative route, particularly when starting from aryl halides. For enhanced efficiency and milder reaction conditions, phase-transfer catalysis and microwave-assisted synthesis present significant advantages, offering reduced reaction times and often improved yields. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

In-Depth Technical Guide to the Biological Activities of Propoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxybenzene derivatives, a class of organic compounds characterized by a propyl group attached to a benzene ring via an ether linkage, have emerged as a versatile scaffold in medicinal chemistry. The inherent physicochemical properties of the this compound moiety, coupled with the potential for diverse functionalization, have led to the development of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological effects of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. A prominent example is the class of 2-propoxybenzylideneisonicotinohydrazides, which have shown significant antiproliferative activity.

Quantitative Anticancer Data

The anticancer efficacy of novel 2-propoxybenzylideneisonicotinohydrazide derivatives has been quantified using the MTT assay, with results presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µg/mL)[1] | IC50 (mM)[1] |

| 2c | A549 (Human Lung Adenocarcinoma) | 2.84 - 8.55 | 0.007 - 0.030 |

| 2k | A549 (Human Lung Adenocarcinoma) | 2.84 - 8.55 | 0.007 - 0.030 |

Putative Anticancer Signaling Pathway

While the precise signaling pathways for many this compound derivatives are still under investigation, studies on structurally related hydrazone compounds suggest the induction of apoptosis through the intrinsic pathway. This pathway involves the disruption of the mitochondrial membrane potential, leading to the activation of a cascade of caspases.

Caption: Putative intrinsic apoptosis pathway induced by this compound hydrazone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The hydrazone derivatives, in particular, have been a focus of these investigations.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL)[1] |

| 2c | Staphylococcus aureus | Moderate to Potent |

| 2c | Bacillus subtilis | Moderate to Potent |

| 2c | Escherichia coli | Moderate to Potent |

| 2c | Candida albicans | Moderate to Potent |

| 2k | Staphylococcus aureus | Moderate to Potent |

| 2k | Bacillus subtilis | Moderate to Potent |

| 2k | Escherichia coli | Moderate to Potent |

| 2k | Candida albicans | Moderate to Potent |

Note: The original source describes the activity as "moderate to potent" without providing specific MIC values. Further studies are needed to quantify these activities.

Putative Antimicrobial Mechanism of Action

For antibacterial activity, a potential mechanism for hydrazone-containing compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Caption: Putative inhibition of bacterial DNA gyrase by this compound hydrazone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain this compound derivatives have been investigated for their potential to mitigate inflammatory responses. While this area is less explored compared to their anticancer and antimicrobial activities, preliminary findings are encouraging.

Putative Anti-inflammatory Mechanism of Action

A plausible mechanism for the anti-inflammatory effects of some hydrazone derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Caption: Putative inhibition of the COX-2 pathway by this compound hydrazone derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives is the Williamson ether synthesis, followed by condensation to form hydrazones.

Experimental Workflow: Synthesis of 2-Propoxybenzylideneisonicotinohydrazide

Caption: General synthetic scheme for 2-propoxybenzylideneisonicotinohydrazide.

Experimental Protocol: Synthesis of 2-Propoxybenzaldehyde

-

Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

-

Addition of Alkyl Halide: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-propoxybenzaldehyde.

Experimental Protocol: Synthesis of 2-Propoxybenzylideneisonicotinohydrazide[1]

-

Reaction Setup: Dissolve 2-propoxybenzaldehyde (1 equivalent) and isoniazid (1 equivalent) in absolute ethanol.[1]

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[1]

-

Reflux: Reflux the reaction mixture for 4-6 hours.[1]

-

Product Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired 2-propoxybenzylideneisonicotinohydrazide.[1]

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. This guide has provided an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of their putative mechanisms of action. The versatility of the this compound scaffold offers significant opportunities for the design and synthesis of new therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of these compounds to advance their development as clinically useful drugs.

References

Thermodynamic Properties of Propoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Propoxybenzene (also known as phenyl propyl ether). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visualizations of associated chemical pathways.

Core Thermodynamic and Physical Properties

This compound (CAS No: 622-85-5) is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] It consists of a propyl group attached to a benzene ring via an ether linkage. Understanding its thermodynamic properties is crucial for its application as a solvent and in chemical synthesis.[1]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound gathered from various reputable sources.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [2][3][4][5] |

| CAS Number | 622-85-5 | [1][2][3][4] |

| Density | 0.929 g/cm³ | [6] |

| Refractive Index | 1.4990 to 1.5030 | [6] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | -28 °C | (lit.) | [5][6] |

| Boiling Point | 189.9 °C | at 760 mmHg | [5][6] |

| Flash Point | 65 °C | [5][6] | |

| Vapor Pressure | 0.77 mmHg | at 25 °C | [6] |

| Enthalpy of Vaporization (ΔH_vap) | Data not consistently available in initial search | ||

| Ideal Gas Heat Capacity (Cp,gas) | Data not consistently available in initial search | [7] | |

| Enthalpy of Fusion (ΔfusH°) | Data not consistently available in initial search | [7] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on established experimental techniques. While specific experimental reports for this compound are not detailed in the initial literature search, the following sections describe the general and widely accepted methodologies for measuring these key parameters.

Boiling Point Determination (Ebulliometry)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include the Thiele tube method and simple distillation.

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube filled with a heating oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

-

Simple Distillation Method:

This method is suitable for larger sample volumes and can also be used for purification.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The distillation flask is filled with this compound (and boiling chips to ensure smooth boiling).

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

Enthalpy of Vaporization (Calorimetry)

The enthalpy of vaporization (ΔH_vap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Direct Calorimetric Measurement:

-

Apparatus: A calorimeter, a heating element, a temperature sensor, and a system for measuring the amount of vaporized substance.

-

Procedure:

-

A known mass of this compound is placed in the calorimeter.

-

A known amount of heat is supplied to the sample using the heating element, causing it to vaporize at a constant temperature (its boiling point).

-

The amount of substance that has vaporized is determined (e.g., by condensing the vapor and weighing it).

-

The enthalpy of vaporization is calculated by dividing the heat supplied by the amount of substance vaporized.

-

Indirect Method using the Clausius-Clapeyron Equation:

This method involves measuring the vapor pressure of the liquid at different temperatures.

-

Apparatus: A container for the liquid, a pressure gauge (manometer), a temperature sensor, and a temperature-controlled bath.

-

Procedure:

-

The vapor pressure of this compound is measured at various temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R, where R is the ideal gas constant.

-

The enthalpy of vaporization can be calculated from the slope of the line.

-

Heat Capacity Measurement (Calorimetry)

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount.

-

Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for constant pressure measurements), a temperature sensor, and a heat source.

-

Procedure:

-

A known mass of this compound is placed in the calorimeter.

-

A known amount of heat is added to the substance.

-

The change in temperature (ΔT) is measured.

-

The heat capacity (C) is calculated using the formula C = q / ΔT, where q is the heat added. The specific heat capacity is then obtained by dividing by the mass of the substance.

-

Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes and experimental workflows relevant to this compound.

Caption: Williamson Ether Synthesis of this compound.

Caption: Electrophilic Aromatic Substitution of this compound.

Caption: General Workflow for Boiling Point Determination.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Analysis of Propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument configuration, and data analysis. Key quantitative data, including retention time and characteristic mass fragments, are presented. Additionally, this document includes graphical representations of the experimental workflow and the proposed mass spectral fragmentation pathway of this compound to aid in understanding the analytical process.

Introduction

This compound is an aromatic ether used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Accurate identification and quantification are crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2] This method combines the separation power of gas chromatography with the detection sensitivity and structural elucidation capabilities of mass spectrometry.[1] This note details a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound Standard: (≥99% purity)

-

Solvent: Hexane or Dichloromethane (GC grade)

-

Internal Standard (IS): Benzene-d6 or Naphthalene-d8 (optional, for quantitative analysis)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution. If using an internal standard, add a constant concentration to each calibration level.

-

Sample Preparation: Dissolve the unknown sample containing this compound in a suitable solvent to achieve a concentration within the calibration range.[1] If necessary, perform liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

Instrumentation: GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use. These are based on standard methods for analyzing semi-volatile aromatic compounds.[3][4][5]

| GC Parameter | Setting |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or Split 10:1, depending on concentration) |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Transfer Line Temp | 280 °C |

| MS Parameter | Setting |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-450 m/z |

| Solvent Delay | 3.0 min |

Data Presentation and Analysis

Data acquisition and processing are performed using the instrument's software. Qualitative identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with that of a known standard or a reference library like the National Institute of Standards and Technology (NIST) library.[6] Quantitative analysis can be performed using an external or internal standard calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound under the described conditions.

| Parameter | Value | Description |

| Compound Name | This compound | - |

| Molecular Formula | C₉H₁₂O | - |

| Molecular Weight | 136.19 g/mol | - |

| Kovats Retention Index | 1065 | On an OV-1 (similar to HP-5ms) stationary phase.[7] |

| Molecular Ion [M]⁺ | m/z 136 | The ionized parent molecule. |

| Key Fragment Ions | m/z 108, 94, 77, 43 | Characteristic fragments used for identification. |

| Base Peak | m/z 94 | The most abundant fragment ion. |

Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow for the GC-MS analysis of this compound, from sample handling to final data interpretation.

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway

The mass spectrum of an organic compound is a unique fingerprint resulting from its fragmentation upon ionization.[8] The following diagram shows the proposed electron ionization (EI) fragmentation pathway for this compound. The fragmentation of ethers often involves cleavage of the carbon-oxygen bond and rearrangements.[9]

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust procedure for the qualitative and quantitative analysis of this compound. The provided instrument parameters offer excellent chromatographic separation and the mass spectral data allows for confident identification. This protocol is suitable for implementation in quality control laboratories and research settings focused on pharmaceutical and chemical synthesis.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. news-medical.net [news-medical.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.unar.ac.id [repository.unar.ac.id]

- 7. The Kovats Retention Index: this compound (C9H12O) [pherobase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Benzene, propoxy- (Phenyl Propyl Ether) as a High-Temperature Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, potential applications, and safety protocols for utilizing Benzene, propoxy-, also known as phenyl propyl ether, as a high-temperature solvent in research and development settings.

Introduction

Phenyl propyl ether (C₉H₁₂O) is an aromatic ether with a boiling point of approximately 188-190°C, making it a candidate for a high-temperature, non-polar, aprotic solvent. Its chemical structure, consisting of a benzene ring attached to a propyl group via an ether linkage, imparts good thermal stability, a property characteristic of related polyphenyl ethers[1]. This document outlines its physicochemical properties, potential applications in high-temperature organic synthesis, and detailed protocols for its safe handling and use.

Physicochemical Properties